molecular formula C17H19N3OS2 B2459137 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1351662-31-1

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2459137
CAS No.: 1351662-31-1
M. Wt: 345.48
InChI Key: MMXGLQCWAUNPRC-UHFFFAOYSA-N
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Description

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, a methylamino linker, and a thiophen-2-ylmethyl acetamide side chain. The benzo[d]thiazole moiety is known for its bioisosteric properties and pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-11-6-7-12(2)16-15(11)19-17(23-16)20(3)10-14(21)18-9-13-5-4-8-22-13/h4-8H,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXGLQCWAUNPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is a novel derivative of benzo[d]thiazole, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of 348.44 g/mol. Its structure incorporates a benzo[d]thiazole core, which is known for its ability to interact with various biological targets through hydrogen bonding and π–π stacking interactions.

Key Structural Features:

  • Benzo[d]thiazole Core : Known for its biological activity.
  • Methylamino Group : Enhances solubility and biological interaction.
  • Thiophenyl Group : May contribute to the compound's pharmacological properties.

Anticancer Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant anticancer properties. In studies involving various tumor cell lines, including A549 (lung cancer) and C6 (glioma), compounds similar to this compound have shown the ability to induce apoptosis in cancer cells.

Case Study Findings :

  • Cell Viability Assays : MTT assays demonstrated that compounds with similar structures significantly reduced cell viability in A549 and C6 cell lines.
  • Mechanism of Action : The compounds were found to activate caspase pathways, indicating a potential mechanism for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstMethod Used
Compound AStaphylococcus aureusDisk diffusion method
Compound BEscherichia coliMTT assay

Pharmacological Mechanisms

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways critical for tumor growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and alkylation processes. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.

Synthesis Steps:

  • Formation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol.
  • Methylation : Introduction of methyl groups using methyl iodide.
  • Acetylation : Attachment of the acetamide group via nucleophilic substitution.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features of Compound A and Analogs
Compound Name Core Structure Substituents Biological Activity (MIC Range) Reference
Compound A Benzo[d]thiazole 4,7-dimethyl, methylamino, thiophen-2-ylmethyl Not explicitly reported
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-isopropoxypropyl)acetamide Benzo[d]thiazole 4,7-dimethyl, methylamino, 3-isopropoxypropyl Antimicrobial (MIC: 25–50 µg/mL)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenyl + thiazole 2,6-dichlorophenyl, thiazol-2-yl Antimicrobial (MIC: 13–27 µmol/L)
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Diphenyl + thiazole Diphenyl, thiazol-2-yl Antibacterial (MIC: ~250 µg/mL)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole 4-phenyl, acetamide Moderate antifungal activity

Key Observations :

  • Compound A shares a benzo[d]thiazole core with Compound B (), but the latter’s 3-isopropoxypropyl group likely increases hydrophilicity compared to A ’s thiophene-derived side chain .
  • The dichlorophenyl and diphenyl analogs () exhibit strong antimicrobial activity, attributed to electron-withdrawing groups (Cl) and lipophilic aromatic rings enhancing membrane penetration .
Table 2: Substituent Effects on Bioactivity
Substituent Type Example Compounds Impact on Activity
Electron-withdrawing groups 2,6-Dichlorophenyl () Enhanced antimicrobial potency due to increased lipophilicity and membrane disruption .
Heterocyclic side chains Thiophen-2-ylmethyl (Compound A) Potential for π-π interactions with microbial enzymes; activity dependent on substitution pattern .
Alkoxy chains 3-isopropoxypropyl () Improved solubility but reduced activity compared to aromatic substituents .

Notable Findings:

  • Compound A ’s thiophen-2-ylmethyl group may balance lipophilicity (logP ~2.5–3.0, inferred from analogs) and solubility, critical for bioavailability .
  • Methyl groups on the benzo[d]thiazole core (4,7-dimethyl) likely stabilize the planar conformation, enhancing interactions with hydrophobic enzyme pockets .

Physicochemical Comparison :

Property Compound A 2,6-Dichlorophenyl Analog () Diphenyl Analog ()
Molecular Weight ~375 g/mol 299 g/mol 330 g/mol
logP (Estimated) 3.1 2.8 3.5
Aqueous Solubility Low (hydrophobic) Moderate (Cl groups) Very low (highly lipophilic)

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:
Synthesis requires multi-step protocols involving cyclization of thiazole precursors, followed by alkylation and acylation reactions. Key steps include:

  • Thiazole ring formation : Use thiourea derivatives and halogenated acetic acids under basic conditions (e.g., KOH in ethanol) to initiate cyclization .
  • Methylamino group introduction : React intermediates with methylamine or methyl halides under controlled pH (7–9) to avoid side reactions .
  • Acetamide coupling : Employ acetonitrile or acetic anhydride with anhydrous AlCl₃ as a catalyst to attach the acetamide moiety .
    Optimization : Monitor reactions via TLC (silica gel plates, UV detection) and adjust solvent polarity (e.g., DMF for solubility, dichloromethane for purification) to enhance yield . Reported yields range from 21–33% for analogous thiazole-acetamide derivatives .

Basic: How is structural confirmation achieved for this compound?

Answer:
Characterization relies on:

  • NMR spectroscopy :
    • ¹H NMR : Look for peaks at δ 2.5–3.0 ppm (methyl groups on benzo[d]thiazole) and δ 6.8–7.5 ppm (thiophene protons) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and aromatic carbons at 110–150 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 473 [M+2]⁺) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 60.87% observed vs. 61.07% calculated) to confirm purity .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected splitting in NMR or anomalous m/z values) require:

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for thiophene and benzo[d]thiazole protons .
  • Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) .
  • Crystallography : If single crystals are obtainable, employ SHELXL for X-ray refinement to resolve ambiguous bonding . For example, SHELX programs have resolved thiazole ring conformations in similar acetamides .

Advanced: How can reaction mechanisms for acetamide derivatization be experimentally probed?

Answer:
Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : Replace H with D in reactive sites (e.g., methylamino groups) to identify rate-determining steps .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO for radical pathways) during synthesis to isolate and characterize transient species .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states for methyl group transfer or thiophene conjugation .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:
For pharmacological profiling:

  • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ 340 nm, λₑₘ 450 nm) .
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C-acetamide) and quantify intracellular accumulation in cancer cell lines via scintillation counting .
  • Binding affinity : Surface plasmon resonance (SPR) assesses interactions with thiophene-sensitive receptors (e.g., GPCRs) .

Advanced: How are synthetic byproducts identified and minimized?

Answer:

  • HPLC-MS analysis : Detect impurities (e.g., unreacted thiophenemethylamine) using C18 columns and acetonitrile/water gradients .
  • Side reaction suppression : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (e.g., 1.2:1 molar ratio of methylamine to thiazole precursor) .
  • Thermodynamic control : Lower reaction temperatures (0–5°C) during acylation to prevent overalkylation .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular docking : AutoDock Vina simulates binding to targets like COX-2 (PDB ID: 5KIR) to prioritize analogs for synthesis .
  • MD simulations : GROMACS models stability in aqueous environments (e.g., solvation free energy) to guide formulation .

Advanced: How to address discrepancies between calculated and experimental elemental analysis data?

Answer:
Example case: For C/H/N percentages (e.g., 60.87% C observed vs. 61.07% calculated ):

  • Recrystallization : Purify via slow evaporation in ethyl acetate/hexane to remove hydrocarbon contaminants.
  • Combustion analysis calibration : Use certified reference standards (e.g., acetanilide) to validate CHN analyzer accuracy .
  • Hydrate detection : TGA/DSC identifies water content (e.g., endothermic peaks at 100–150°C) affecting mass balance .

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